molecular formula C13H19NO B13260445 4-methoxy-N-(3-methylcyclopentyl)aniline

4-methoxy-N-(3-methylcyclopentyl)aniline

Cat. No.: B13260445
M. Wt: 205.30 g/mol
InChI Key: YEYIWBSZQOOPDQ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(3-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₃H₁₉NO It is a derivative of aniline, featuring a methoxy group at the para position and a 3-methylcyclopentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-methylcyclopentyl)aniline typically involves the reaction of 4-methoxyaniline with 3-methylcyclopentylamine under specific conditions. One common method includes:

    Nucleophilic Substitution: The reaction of 4-methoxyaniline with 3-methylcyclopentylamine in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.

    Reduction of Nitroarenes: Another approach involves the reduction of 4-methoxy-nitrobenzene followed by the reaction with 3-methylcyclopentylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(3-methylcyclopentyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions include quinones, reduced amines, and substituted aniline derivatives.

Scientific Research Applications

4-Methoxy-N-(3-methylcyclopentyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-methylcyclopentyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the cyclopentyl ring play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Lacks the cyclopentyl group, making it less sterically hindered.

    N-(3-Methylcyclopentyl)aniline: Lacks the methoxy group, affecting its electronic properties.

    4-Methoxy-N-cyclopentylaniline: Similar structure but without the methyl group on the cyclopentyl ring.

Uniqueness

4-Methoxy-N-(3-methylcyclopentyl)aniline is unique due to the presence of both the methoxy group and the 3-methylcyclopentyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-methoxy-N-(3-methylcyclopentyl)aniline

InChI

InChI=1S/C13H19NO/c1-10-3-4-12(9-10)14-11-5-7-13(15-2)8-6-11/h5-8,10,12,14H,3-4,9H2,1-2H3

InChI Key

YEYIWBSZQOOPDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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